molecular formula C25H28N2O3S B297248 2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide

2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide

Cat. No.: B297248
M. Wt: 436.6 g/mol
InChI Key: OHYFFFVOJOBFFK-UHFFFAOYSA-N
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Description

2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide is a complex organic compound with the molecular formula C25H28N2O3S. It is characterized by the presence of a sulfonyl group, a benzyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C25H28N2O3S/c1-19-12-14-24(15-13-19)31(29,30)27(17-22-9-7-8-20(2)16-22)18-25(28)26-21(3)23-10-5-4-6-11-23/h4-16,21H,17-18H2,1-3H3,(H,26,28)

InChI Key

OHYFFFVOJOBFFK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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